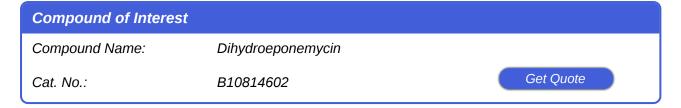


Dihydroeponemycin: A Technical Guide to its Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin is a potent, irreversible proteasome inhibitor and a synthetic analog of the natural product eponemycin, originally isolated from Streptomyces hygroscopicus. As a member of the α',β' -epoxyketone class of compounds, **Dihydroeponemycin** exhibits significant antitumor and anti-inflammatory activities. Its mechanism of action involves the covalent modification of the catalytic subunits of the 20S proteasome, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **Dihydroeponemycin**, including detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Chemical Structure and Properties

Dihydroeponemycin is a peptide derivative characterized by an α',β' -epoxyketone warhead, which is crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of Dihydroeponemycin



Property	Value	Source	
IUPAC Name	N-[(2S)-3-hydroxy-1-[[(2S)-1- [(2R)-2-(hydroxymethyl)oxiran- 2-yl]-4-methyl-1-oxopentan-2- yl]amino]-1-oxopropan-2-yl]-6- methylheptanamide	PubChem	
Molecular Formula	C20H36N2O6	PubChem	
Molecular Weight	400.5 g/mol	PubChem	
CAS Number	126463-64-7	PubChem	
Canonical SMILES	CC(C)CCCC(=0)N INVALID-LINKC(=0)N INVALID-LINKC(=0) $[C@]1(CO1)CO$		

Table 2: Physicochemical Properties of **Dihydroeponemycin**

Property	Value	Notes
Melting Point	Data not available	
Specific Rotation	Data not available	
Solubility	Soluble in DMSO	ApexBio

Table 3: Spectroscopic Data for **Dihydroeponemycin**



Spectroscopy	Data	
¹ H NMR	Specific peak assignments are not readily available in the public domain.	
¹³ C NMR	Specific peak assignments are not readily available in the public domain.	
Mass Spectrometry	m/z 401.2 [M+H] ⁺ has been reported.[1]	
Infrared (IR)	Specific absorption data is not readily available in the public domain.	

Biological Activity and Mechanism of Action

Dihydroeponemycin is a highly selective and potent inhibitor of the proteasome, a multicatalytic protease complex responsible for the degradation of most intracellular proteins.[2] By inhibiting the proteasome, **Dihydroeponemycin** disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of endoplasmic reticulum (ER) stress.[1] This ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3]

Dihydroeponemycin preferentially targets the chymotrypsin-like (ChTL) activity of the proteasome.[1] It forms a covalent bond with the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[4][5] Studies have shown that **Dihydroeponemycin** exhibits selectivity for the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X.[3]

Table 4: Biological Activity of **Dihydroeponemycin**

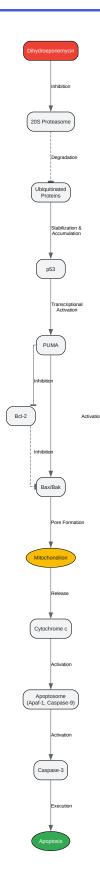


Activity	Cell Line/System	Value	Source
Proteasome Inhibition (ChTL)	Enriched fraction from BRA-346	IC50 = 45 ng/mL	[1]
Growth Inhibition (GI ₅₀)	HOG (glioma)	1.6 ng/mL	[1]
Growth Inhibition (GI ₅₀)	T98G (glioma)	1.7 ng/mL	[1]

Signaling Pathways

The induction of apoptosis by proteasome inhibitors like **Dihydroeponemycin** is a complex process involving multiple signaling pathways. A key pathway implicated is the p53-dependent upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[6][7] [8][9]





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Caption: Dihydroeponemycin-induced apoptosis via the p53/PUMA pathway.



Experimental Protocols Total Synthesis of Dihydroeponemycin

A detailed, step-by-step experimental protocol for the total synthesis of **Dihydroeponemycin** is not readily available in the public domain. However, the synthesis of **Dihydroeponemycin** and its analogs generally involves the coupling of a peptide backbone with an α',β' -epoxyketone fragment.[3][10] The synthesis of related epoxyketone proteasome inhibitors has been described in the literature and typically involves the following key steps:

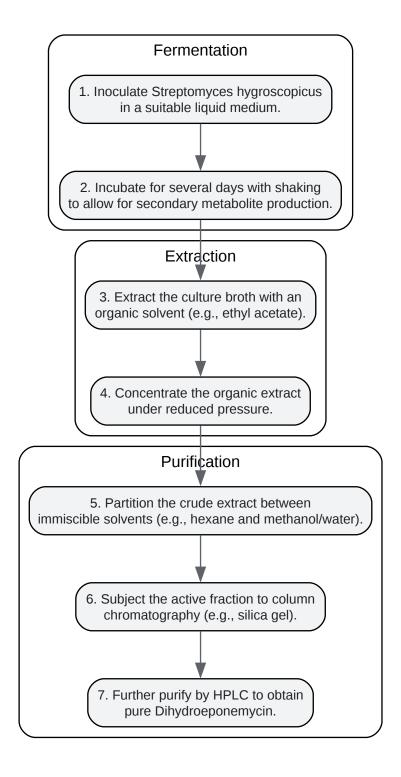
- Synthesis of the Peptide Backbone: Standard solid-phase or solution-phase peptide synthesis methodologies are used to construct the desired peptide sequence.
- Synthesis of the α',β' -Epoxyketone Fragment: This can be achieved through various synthetic routes, often starting from a corresponding amino acid.
- Coupling of the Peptide and Epoxyketone Fragments: The peptide and epoxyketone fragments are coupled to form the final **Dihydroeponemycin** molecule.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Researchers interested in the total synthesis of **Dihydroeponemycin** are encouraged to consult the primary literature on the synthesis of eponemycin, epoxomicin, and other related α',β' -epoxyketone proteasome inhibitors.[3][10]

Isolation and Purification of Dihydroeponemycin from Streptomyces hygroscopicus

The following is a general protocol for the isolation and purification of **Dihydroeponemycin** from a culture of Streptomyces hygroscopicus. Optimization of culture conditions and purification steps may be required.





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Caption: General workflow for the isolation of **Dihydroeponemycin**.

Detailed Steps:



- Fermentation: Inoculate a suitable liquid medium (e.g., A1 medium containing peptone, soluble starch, and yeast extract) with a culture of Streptomyces hygroscopicus.[11] Incubate the culture for 7-10 days at 28°C with shaking (e.g., 200 rpm).[12]
- Extraction: After incubation, extract the culture broth with an equal volume of ethyl acetate. [11][12] Separate the organic layer and repeat the extraction process to maximize the yield.
- Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[11]
- Fractionation: The crude extract can be further fractionated by partitioning between immiscible solvents, such as n-hexane and a methanol/water mixture, to remove nonpolar impurities.[11]
- Chromatography: Subject the active fraction to a series of chromatographic steps. This may
 include column chromatography on silica gel, followed by preparative high-performance
 liquid chromatography (HPLC) to isolate pure **Dihydroeponemycin**.[13]

Proteasome Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of **Dihydroeponemycin** on the chymotrypsin-like activity of the proteasome.[1][14]

Materials:

- Purified 20S proteasome or cell lysate containing proteasomes
- Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
- Assay buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[1]
- Dihydroeponemycin stock solution in DMSO
- 96-well black microplate
- Fluorometric microplate reader



Procedure:

- Prepare a serial dilution of **Dihydroeponemycin** in the assay buffer.
- In a 96-well black microplate, add the purified proteasome or cell lysate to each well.
- Add the different concentrations of Dihydroeponemycin to the respective wells. Include a
 vehicle control (DMSO) without the inhibitor.
- Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
- Add the fluorogenic substrate to all wells to initiate the reaction.
- Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.[1]
- Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).
- Calculate the rate of substrate cleavage for each concentration of Dihydroeponemycin.
- Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅o value.

Conclusion

Dihydroeponemycin is a valuable tool for studying the ubiquitin-proteasome system and holds promise as a therapeutic agent for the treatment of cancer and inflammatory diseases. This technical guide provides a summary of its known chemical and biological properties. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and further explore its therapeutic potential.

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